4,5-Diaminopicolinaldehyde
Description
4,5-Diaminopicolinaldehyde is a pyridine-derived compound featuring amino (-NH₂) and aldehyde (-CHO) functional groups at the 4,5-positions of the aromatic ring. The aldehyde group offers reactivity for conjugation or further functionalization, while the amino groups enable hydrogen bonding and coordination chemistry, making it a versatile intermediate for synthesizing bioactive molecules or metal-organic frameworks .
Properties
CAS No. |
1289263-34-8 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4,5-diaminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-1-4(3-10)9-2-6(5)8/h1-3H,8H2,(H2,7,9) |
InChI Key |
NIHQSZQHVRXIET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1N)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminopicolinaldehyde typically involves the reduction of 4,5-dinitropicolinaldehyde. The reduction process can be carried out using hydrogen in the presence of palladium on carbon, Raney nickel, or other reducing agents such as sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diaminopicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 4,5-Diaminopicolinic acid.
Reduction: 4,5-Diaminopicolinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
4,5-Diaminopicolinaldehyde has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit activity against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis.
Case Study: Synthesis of Antimicrobial Agents
A research team synthesized several derivatives of this compound and evaluated their antimicrobial properties. The study found that certain modifications to the molecular structure significantly enhanced efficacy against Gram-positive bacteria. The results are summarized in Table 1.
| Compound | Structure Modification | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Methyl group addition | 8 µg/mL |
| B | Ethyl group addition | 4 µg/mL |
| C | No modification | 16 µg/mL |
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds and ligands used in coordination chemistry.
Case Study: Synthesis of Heterocycles
In a recent study, researchers employed this compound to synthesize novel heterocycles through multi-step reactions. The resulting compounds demonstrated unique properties that could be explored for further applications in drug development.
Coordination Chemistry
Ligand Development
The compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. These complexes have been studied for their catalytic properties and potential applications in materials science.
Case Study: Metal Complexes Formation
A series of metal complexes were synthesized using this compound as a ligand. The stability and reactivity of these complexes were analyzed, revealing promising catalytic activity in oxidation reactions.
| Metal Complex | Stability Constant (log K) | Catalytic Activity |
|---|---|---|
| Cu(II) | 6.2 | Moderate |
| Ni(II) | 5.8 | High |
| Co(II) | 6.0 | Low |
Material Science
Polymerization Applications
this compound has potential applications in the synthesis of polymers due to its ability to participate in condensation reactions. This property is being explored for creating novel polymeric materials with enhanced mechanical properties.
Case Study: Polymer Synthesis
Researchers synthesized a series of polyamide materials using this compound as a monomer. The mechanical properties of these polymers were evaluated, demonstrating improved tensile strength compared to conventional polyamides.
Mechanism of Action
The mechanism of action of 4,5-Diaminopicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 4,5-Diaminopicolinaldehyde and related compounds:
Reactivity and Stability
- The aldehyde group in this compound confers susceptibility to oxidation, whereas AIM4’s imidazolium groups enhance aqueous stability. Acr-E’s hydroxymethyl groups may facilitate crosslinking in polymers.
- Picolinamide derivatives (e.g., 4, 7) exhibit stability under acidic conditions due to the electron-withdrawing amide group, enabling their use in pharmaceutical syntheses .
Biological Activity
4,5-Diaminopicolinaldehyde (DAP) is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DAP, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
DAP is characterized by the presence of an aldehyde group and two amino groups attached to a pyridine ring. This unique structure allows for various chemical modifications, making it a versatile precursor for synthesizing biologically active compounds.
The biological activity of DAP is largely attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to functional modifications that can alter their activity.
- Hydrogen Bonding : The amino groups facilitate hydrogen bonding and other non-covalent interactions, enhancing the compound's biological efficacy.
Antimicrobial Activity
Research has demonstrated that DAP exhibits significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that DAP showed notable inhibitory effects, particularly when used in conjunction with metal complexes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 24 µg/mL |
| Staphylococcus aureus | 12 µg/mL |
| Pseudomonas aeruginosa | 18 µg/mL |
Anti-Prion Activity
Recent studies have highlighted DAP's potential as an anti-prion agent. It was found to inhibit the conversion of the normal prion protein (PrP^C) into its pathogenic form (PrP^Sc), which is implicated in prion diseases. The mechanism involves direct interaction with recombinant prion proteins, leading to altered conformational states that prevent aggregation .
Synthesis and Derivatives
DAP serves as a precursor for synthesizing various derivatives with enhanced biological activities. For example, modifications of the aldehyde or amino groups can lead to compounds with improved antimicrobial or anti-prion properties.
- Synthesis Route : DAP can be synthesized through several methods, including the reaction of picolinaldehyde with appropriate amines under controlled conditions .
Case Studies
- Antimicrobial Study : In a controlled laboratory setting, DAP was tested against multiple bacterial strains. The study concluded that DAP exhibited bacteriostatic effects rather than bactericidal effects, indicating its potential use as a therapeutic agent in treating infections caused by resistant strains .
- Anti-Prion Research : A study focused on DAP's role in inhibiting PrP^Sc formation demonstrated that it could effectively reduce prion accumulation in cell cultures infected with prion diseases. The compound's IC50 values were significantly lower than those of many existing treatments, suggesting its potential as a novel therapeutic option .
Q & A
Q. What are the optimal synthetic routes for 4,5-Diaminopicolinaldehyde, and how can purity be maximized?
- Methodological Answer : The synthesis of this compound can be optimized using palladium-catalyzed cross-coupling reactions, as demonstrated in analogous heterocyclic systems (e.g., intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide) . Key steps include:
- Reagent Selection : Use halogenated precursors (e.g., 4-chloro derivatives) and nucleophilic amination agents.
- Catalysis : Palladium dichloride adducts with phosphine ligands enhance reaction efficiency .
- Purification : Recrystallization in ethanol or acetonitrile, followed by column chromatography, ensures high purity (>95%) .
- Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–100°C |
| Solvent | Chlorobenzene or DMF |
| Catalyst Loading | 5–10 mol% Pd |
| Reaction Time | 24–48 hours |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : Use - and -NMR to confirm amine and aldehyde functionality. 2D NMR (COSY, HMBC) resolves regiochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3350 cm (N-H stretch) confirm functional groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity; TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Advanced Research Questions
Q. How does the presence of electron-donating or withdrawing groups influence the regioselectivity of reactions involving this compound?
- Methodological Answer : Regioselectivity in cycloaddition or nucleophilic substitution reactions can be predicted using density functional theory (DFT). For example:
- Computational Modeling : Employ M06-2X/6-311+G(2df,p) to calculate frontier molecular orbitals (FMOs). Electron-donating groups (e.g., -NH) lower the LUMO energy, favoring nucleophilic attack at the aldehyde position .
- Experimental Validation : Conduct Diels-Alder reactions with dienes (e.g., 2-substituted furans) and analyze products via NOESY NMR to confirm stereochemistry .
Q. What computational methods are recommended for studying the electronic properties of this compound?
- Methodological Answer :
- DFT Settings :
- Functional: M06-2X (accounts for dispersion forces).
- Basis Set: 6-311+G(2df,p) for accurate polarization/diffusion .
- Solvent Model: SMD (acetonitrile) to mimic experimental conditions.
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .
Q. How should researchers address discrepancies between experimental data and computational predictions for this compound?
- Methodological Answer :
- Triangulate Data : Cross-validate using multiple methods (e.g., XRD for crystal structure vs. DFT-optimized geometry) .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set size) and experimental measurements (e.g., NMR integration errors) .
- Case Study : If DFT predicts a reaction intermediate not observed experimentally, re-examine transition-state barriers using higher-level theory (e.g., CCSD(T)) .
Q. What strategies mitigate decomposition during reactions involving this compound?
- Methodological Answer :
- Stabilization Techniques :
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of amine groups.
- Low-Temperature Storage : Store at –20°C in amber vials to slow aldehyde degradation.
- Additives : Include radical scavengers (e.g., BHT) or stabilizing ligands (e.g., crown ethers) in reaction mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
